molecular formula C21H23N3O4 B6478479 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline CAS No. 926926-11-6

4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline

Número de catálogo: B6478479
Número CAS: 926926-11-6
Peso molecular: 381.4 g/mol
Clave InChI: ZPDIQADAVSBMLU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline is a heterocyclic compound featuring a quinazoline core substituted with two 6,7-dimethoxy groups. Attached at the 4-position of the quinazoline is a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) moiety. This dual substitution of methoxy groups on both aromatic systems enhances lipophilicity and may influence receptor binding or metabolic stability.

Propiedades

IUPAC Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-25-17-7-13-5-6-24(11-14(13)8-18(17)26-2)21-15-9-19(27-3)20(28-4)10-16(15)22-12-23-21/h7-10,12H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDIQADAVSBMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC=NC4=CC(=C(C=C43)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline typically involves multi-step organic reactions. One common approach is the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with a suitable quinazoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives.

Aplicaciones Científicas De Investigación

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular processes.

Comparación Con Compuestos Similares

Structural and Functional Overview

The compound’s uniqueness lies in its quinazoline-THIQ hybrid structure, distinguishing it from other tetrahydroisoquinoline or quinazoline derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name/Structure Core Structure Substituents Biological Activity Target/Mechanism References
4-(6,7-Dimethoxy-THIQ-2-yl)-6,7-DMQ Quinazoline + THIQ 6,7-Dimethoxy on both rings Underexplored Potential kinase/DNA interaction
WHI-P154 (4-(3'-Bromo-4'-hydroxyphenyl)-6,7-DMQ) Quinazoline Bromophenylamino group Cytotoxic (glioblastoma) EGF-R targeting via conjugation
Benzofuran-THIQ derivatives Benzofuran + THIQ 6,7-Dimethoxy on THIQ, aryl groups α2C-Adrenergic receptor antagonism Adrenergic receptors
BCRP inhibitor (THIQ-benzoate) THIQ + benzoate Quinoline-carbonylamino, methoxy BCRP inhibition Breast cancer resistance protein
Orexin-1 antagonists (e.g., Compound 50) THIQ + acetamide Hexylcarbamoyl, benzyl groups Orexin-1 receptor antagonism Neurotransmitter regulation

Key Research Findings and Structure-Activity Relationships (SAR)

Role of Methoxy Groups :

  • The 6,7-dimethoxy substitution on both quinazoline and THIQ rings (target compound) likely enhances lipophilicity , improving blood-brain barrier penetration compared to hydroxylated analogs (e.g., WHI-P154). However, this may reduce aqueous solubility .
  • In benzofuran-THIQ derivatives (), methoxy groups on THIQ were critical for α2C-adrenergic receptor selectivity, suggesting similar substituents in the target compound could influence receptor binding .

Core Heterocycle Impact :

  • Quinazoline-based compounds (e.g., WHI-P154) exhibit cytotoxicity via kinase inhibition or DNA intercalation. The target compound’s quinazoline-THIQ hybrid may combine these mechanisms with receptor modulation .
  • Benzofuran or benzoate cores () show divergent targeting (adrenergic receptors vs. BCRP), highlighting how core structure dictates biological pathways .

Substituent Flexibility :

  • THIQ-linked acetamide derivatives () achieved orexin-1 receptor antagonism through N-benzyl and alkylcarbamoyl groups. The target compound’s lack of flexible side chains may limit similar receptor engagement but could improve metabolic stability .

Conjugation Strategies :

  • WHI-P154’s EGF conjugation amplified glioblastoma cell specificity 200-fold, demonstrating the importance of targeting moieties. The target compound’s THIQ group could serve as a scaffold for similar conjugates .

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolic Stability : THIQ derivatives (e.g., BCRP inhibitor in ) resist rapid oxidation due to tetrahydro ring saturation, suggesting the target compound may have favorable pharmacokinetics .
  • Receptor Selectivity : Benzofuran-THIQ analogs () showed α2C-AR selectivity over α2A/α2B subtypes, implying that the target compound’s quinazoline core might shift selectivity toward kinases or other receptors .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.